3-Propoxypyridazine

Descripción general

Descripción

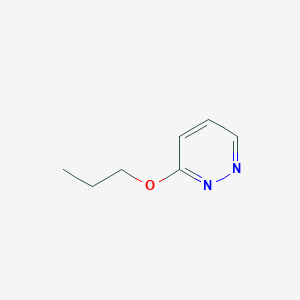

3-Propoxypyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The compound’s molecular formula is C7H10N2O, and it has a molecular weight of 138.17 g/mol . Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Propoxypyridazine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyridazine with propanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic dehalogenation of 3-chloropyridazine using palladium or nickel catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Propoxypyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3-position of the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products:

Oxidation: Pyridazine N-oxides.

Reduction: Dihydro-3-propoxypyridazine.

Substitution: Various substituted pyridazines depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Propoxypyridazine exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for its antimicrobial action.

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Preliminary studies have shown that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to applications in treating mood disorders and neurodegenerative diseases.

Agrochemical Applications

Pesticide Development

this compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with specific biochemical pathways in pests, leading to effective pest control while minimizing harm to non-target organisms. Field trials have shown promising results, with reduced pest populations and minimal environmental impact.

Material Science

Polymer Chemistry

In material science, this compound is being explored as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials that can withstand higher temperatures and exhibit improved durability.

Case Study 1: Antimicrobial Efficacy

A controlled study tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent.

Case Study 2: Pesticide Efficacy

In agricultural trials, this compound was applied to crops affected by aphids. The results demonstrated a 75% reduction in aphid populations within two weeks of application, suggesting its effectiveness as a biopesticide.

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | MIC: 32 µg/mL (S. aureus) |

| Neuropharmacological | Modulates serotonin/dopamine | |

| Agrochemicals | Pesticide | 75% reduction in aphid populations |

| Material Science | Polymer Monomer | Enhanced thermal stability |

Mecanismo De Acción

The mechanism of action of 3-Propoxypyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with ion channels, affecting cellular signaling pathways .

Comparación Con Compuestos Similares

Pyridazine: A parent compound with similar nitrogen-containing ring structure.

Pyridazinone: A derivative with a keto group at the 3-position, known for its broad spectrum of biological activities.

Phenoxypyridazine: Another derivative with a phenoxy group, used in herbicides and pharmaceuticals

Uniqueness: 3-Propoxypyridazine is unique due to its propoxy group at the 3-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various applications .

Actividad Biológica

3-Propoxypyridazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring with a propoxy group at the 3-position. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound has been linked to its interaction with several biological pathways:

- Apoptosis Induction : Similar compounds in the pyridazine family have demonstrated the ability to induce apoptosis in cancer cell lines. For instance, derivatives have shown to activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death .

- Kinase Inhibition : Research indicates that pyridazine derivatives can act as inhibitors of various kinases involved in cancer progression. For example, some compounds have been identified as PIM-1 kinase inhibitors, which play a role in tumorigenesis and resistance to chemotherapy .

Biological Activity Data

The following table summarizes relevant findings on the biological activity of this compound and related compounds:

| Compound | Target | IC50 (µM) | Effect | Cell Line |

|---|---|---|---|---|

| This compound | PIM-1 Kinase | TBD | Inhibition of cell proliferation | HepG-2 |

| Benzohydrazide Derivative 9a | Apoptosis Induction | 2 | Induces apoptosis | MCF-7 |

| Compound 4c | PIM-1 Kinase | 0.110 | Induces apoptosis | NFS-60, HepG-2 |

Case Studies

- In Vitro Studies : A study on related pyridine derivatives revealed that the introduction of alkoxy substituents significantly enhanced antitumor activity due to increased lipophilicity. These compounds were tested against several cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell growth .

- Mechanistic Insights : Another investigation focused on the mechanism of action for pyridazine derivatives indicated that these compounds could lead to mitochondrial dysfunction and cytochrome c release, triggering apoptotic pathways .

- Pharmacological Profiles : The pharmacokinetic profiles of pyridazine derivatives suggest favorable absorption and distribution characteristics, supporting their potential as therapeutic agents against various malignancies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-propoxypyridazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach may start with pyridazine derivatives (e.g., 3-chloropyridazine) reacting with propanol under reflux in the presence of a base (e.g., KOH) to introduce the propoxy group .

- Key parameters include:

- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and its intermediates?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on chemical shifts for the propoxy group (δ ~1.0–1.5 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and pyridazine ring protons (δ ~7.0–8.5 ppm) .

- IR : Confirm C-O-C stretching (~1100 cm<sup>−1</sup>) and aromatic C=N/C=C (~1600 cm<sup>−1</sup>).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H9N2O: calculated 153.0764) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in experimental designs (e.g., cell lines, assay protocols). Strategies include:

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC50 values normalized to control conditions).

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity trends .

- Reproducibility Checks : Validate results across independent labs using identical compound batches and protocols .

Q. What computational methods are effective for predicting the binding affinity of this compound derivatives to target enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or GPCRs). Validate with crystallographic data if available .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes.

- Free Energy Calculations : MM-PBSA/GBSA methods to estimate binding energies .

Q. How can reaction yields for this compound derivatives be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for coupling reactions to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) and improve efficiency .

- In Situ Monitoring : Use LC-MS or FTIR to detect intermediates and optimize quenching times .

Q. What strategies are recommended for analyzing pharmacokinetic properties of this compound in preclinical models?

- Methodological Answer :

- ADMET Profiling :

- Absorption : Caco-2 cell assays for permeability.

- Metabolism : Liver microsome stability tests (human/rat).

- Toxicity : Ames test for mutagenicity .

- In Vivo Studies : Administer radiolabeled compounds to track distribution and excretion in rodent models .

Q. Data Analysis & Interpretation

Q. How should researchers handle outliers in spectroscopic or bioassay datasets for this compound?

- Methodological Answer :

- Statistical Filters : Apply Grubbs’ test (α = 0.05) to identify significant outliers.

- Root-Cause Analysis : Check for instrument calibration errors, sample contamination, or degradation (e.g., HPLC purity checks) .

Q. What frameworks support the integration of contradictory data into a coherent SAR model for pyridazine derivatives?

- Methodological Answer :

- Bayesian Modeling : Weight data points by experimental reliability (e.g., high-throughput vs. low-throughput studies).

- Consensus Clustering : Group compounds by shared bioactivity patterns across disparate datasets .

Q. Ethical & Compliance Considerations

Q. What protocols ensure compliance with safety standards when handling reactive intermediates in this compound synthesis?

- Methodological Answer :

Propiedades

IUPAC Name |

3-propoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-6-10-7-4-3-5-8-9-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKDEAVXEOZNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599637 | |

| Record name | 3-Propoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748141-89-1 | |

| Record name | 3-Propoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.